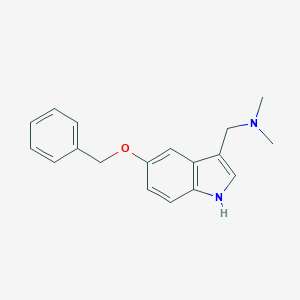

5-苄氧基格拉明

描述

科学研究应用

5-苄氧基格拉明在科学研究中具有广泛的应用:

化学: 它被用作合成更复杂分子的构建单元。

生物学: 它被用于研究蛋白质-蛋白质相互作用和蛋白质稳定性。

医学: 它具有潜在的抗病毒特性,目前正在研究其在稳定病毒蛋白中的作用。

作用机制

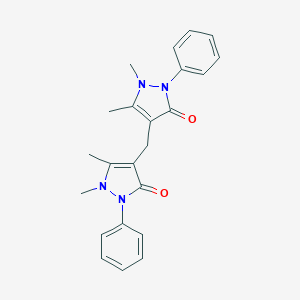

5-苄氧基格拉明通过疏水相互作用稳定核衣壳蛋白的 N 端结构域 (N-NTD) 来发挥其作用。这种稳定导致 N 蛋白的异常寡聚化,从而损害其功能。 该化合物靶向 N-NTD 上特定的疏水口袋,导致形成非天然蛋白质-蛋白质相互作用 。

生化分析

Biochemical Properties

5-Benzyloxygramine has been found to interact with the N-terminal domain (N-NTD) of the nucleocapsid (N) protein in coronaviruses . It stabilizes the N-NTD dimers through simultaneous hydrophobic interactions with both partners . This results in abnormal N protein oligomerization, which has been confirmed in cellular studies .

Cellular Effects

In cellular contexts, 5-Benzyloxygramine has been shown to induce non-native protein-protein interactions (PPIs) that impair N protein function .

Molecular Mechanism

The molecular mechanism of 5-Benzyloxygramine involves its positioning in the dimeric N-NTD via hydrophobic contacts . It has a reversed orientation in SARS-CoV-2 N-NTD compared to the interfaces in MERS-CoV N-NTD . Despite the differences in sequence, 5-Benzyloxygramine can accommodate a hydrophobic pocket in N-NTD to mediate a non-native PPI .

准备方法

合成路线和反应条件: 5-苄氧基格拉明可以通过费歇尔吲哚合成法合成。 该过程涉及 5-苄氧基吲哚-3-甲醛与二甲胺和甲醛的反应 。反应条件通常包括使用乙醇等溶剂和盐酸等催化剂。然后通过重结晶纯化产物。

工业生产方法: 在工业环境中,5-苄氧基格拉明的合成可能涉及使用自动化反应器和连续流动系统,以确保一致的质量和产量。 优化反应条件以最大程度地减少副产物的形成,并最大限度地提高所需化合物的产率 。

化学反应分析

反应类型: 5-苄氧基格拉明经历各种化学反应,包括:

氧化: 它可以被氧化形成相应的氧化物。

还原: 它可以被还原形成 5-羟基格拉明。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。

主要产品:

氧化: 氧化物的形成。

还原: 5-羟基格拉明的形成。

取代: 根据所用试剂,形成各种取代衍生物.

相似化合物的比较

类似化合物:

- 5-羟基格拉明

- 5-甲氧基格拉明

- 5-乙氧基格拉明

比较: 5-苄氧基格拉明在稳定核衣壳蛋白的 N-NTD 方面具有独特性,其类似化合物不具备这种特性。 虽然 5-羟基格拉明和 5-甲氧基格拉明也表现出一些生物活性,但它们不像 5-苄氧基格拉明那样具有相同的蛋白质稳定作用 。

属性

IUPAC Name |

N,N-dimethyl-1-(5-phenylmethoxy-1H-indol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c1-20(2)12-15-11-19-18-9-8-16(10-17(15)18)21-13-14-6-4-3-5-7-14/h3-11,19H,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTVAILTNPOQJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40162974 | |

| Record name | 5-Benzyloxygramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1453-97-0 | |

| Record name | N,N-Dimethyl-5-(phenylmethoxy)-1H-indole-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1453-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Benzyloxygramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001453970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1453-97-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Benzyloxygramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-benzyloxy-N,N-dimethylamino-3-methylindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-BENZYLOXYGRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L6Y39XT2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of 5-benzyloxygramine?

A1: 5-Benzyloxygramine acts as an antagonist of 5-hydroxytryptamine (5-HT), also known as serotonin. [, , ] It binds to specific 5-HT receptors, denoted as "D-receptors", primarily found in smooth muscle tissue. [, ] This binding prevents 5-HT from exerting its effects, leading to the observed antagonistic activity. [, , ]

Q2: How does the structure of 5-benzyloxygramine relate to its activity as a 5-HT antagonist?

A2: Studies comparing various 5-HT analogs, including 5-benzyloxygramine, have revealed that subtle structural modifications can significantly impact their activity. [, ] For instance, replacing the benzyloxy group with a methoxy group or altering the side chain length can diminish antagonist activity on both rat uterus and fundus strip preparations. [, ] This highlights the importance of the specific chemical structure of 5-benzyloxygramine for its interaction with 5-HT receptors.

Q3: Beyond its role as a 5-HT antagonist, does 5-benzyloxygramine exhibit any other notable activities?

A3: Recent research has uncovered a novel mechanism of action for 5-benzyloxygramine in the context of antiviral drug development. [] It can stabilize a non-native protein-protein interaction interface within the nucleocapsid protein (N-NTD) of the MERS-CoV virus. [] This stabilization leads to abnormal oligomerization of the N protein, potentially disrupting viral assembly and replication. []

Q4: What experimental techniques have been used to study the interactions of 5-benzyloxygramine with its targets?

A4: Various experimental approaches have been employed to understand the interactions of 5-benzyloxygramine. These include:

- Isolated Tissue Studies: The use of isolated rat uterus and fundus strip preparations allowed researchers to investigate the antagonist activity of 5-benzyloxygramine against 5-HT. [, ]

- X-ray Crystallography: This technique provided detailed structural information about the interaction between 5-benzyloxygramine and the MERS-CoV N-NTD, highlighting its role in stabilizing a non-native protein-protein interaction. [, ]

- Small-Angle X-ray Scattering (SAXS): SAXS experiments further supported the findings from X-ray crystallography, confirming the impact of 5-benzyloxygramine on N-NTD oligomerization. []

Q5: What are the potential implications of the newly discovered antiviral activity of 5-benzyloxygramine?

A5: The ability of 5-benzyloxygramine to disrupt the MERS-CoV N protein through a novel mechanism holds promise for antiviral drug development. [] Targeting non-native protein-protein interactions represents a unique approach that could lead to the identification of new antiviral agents against coronaviruses. Further research is needed to explore the therapeutic potential and safety profile of 5-benzyloxygramine and its derivatives in the context of viral infections.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one](/img/structure/B72627.png)